molecular formula C10H17N5O B13619007 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide

Cat. No.: B13619007
M. Wt: 223.28 g/mol
InChI Key: NVNYCFMQHSKAHA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions.

    Introduction of the Ethylamino Group: This step might involve nucleophilic substitution reactions.

    Formation of the Triazole Ring: This can be done through cyclization reactions involving azides and alkynes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the ethylamino group.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

    Chemical Intermediates: Used in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
  • 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)butanamide

Uniqueness

2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C10H17N5O/c1-2-13-10(9(11)16,8-3-4-8)5-15-7-12-6-14-15/h6-8,13H,2-5H2,1H3,(H2,11,16)

InChI Key

NVNYCFMQHSKAHA-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=NC=N1)(C2CC2)C(=O)N

Origin of Product

United States

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